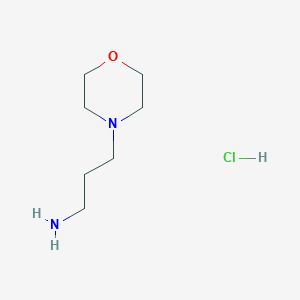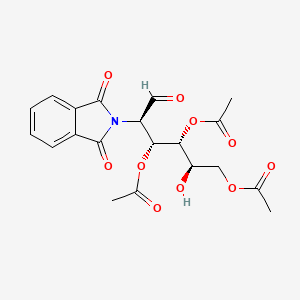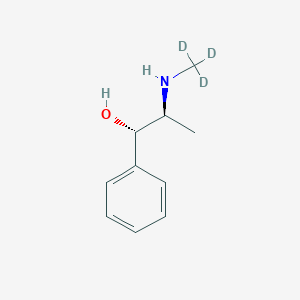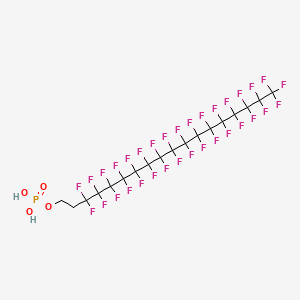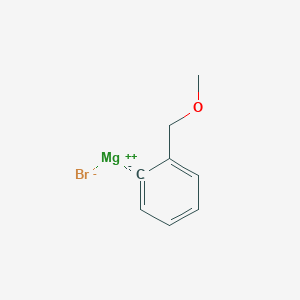
Ethyl 4-(9H-Purin-6-yloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(9H-Purin-6-yloxy)benzoate is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol. It is a derivative of benzoic acid and purine, featuring an ester functional group. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(9H-Purin-6-yloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(9H-Purin-6-yloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(9H-Purin-6-yloxy)benzoic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The purine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the purine ring.
Major Products Formed
Hydrolysis: 4-(9H-Purin-6-yloxy)benzoic acid and ethanol.
Reduction: The corresponding alcohol and other by-products depending on the reaction conditions.
Substitution: Various purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(9H-Purin-6-yloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with various molecular targets, particularly those related to purine metabolism. The ester group can undergo hydrolysis to release 4-(9H-Purin-6-yloxy)benzoic acid, which can then interact with enzymes and receptors involved in purine pathways . The purine moiety can also participate in binding interactions with nucleic acids and proteins, influencing biological processes.
Comparaison Avec Des Composés Similaires
Ethyl 4-(9H-Purin-6-yloxy)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: A simpler ester with a benzoic acid moiety but lacking the purine group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4-(9H-Purin-6-yloxy)benzoic acid: The corresponding acid form without the ester group.
The uniqueness of this compound lies in its combination of a purine moiety with a benzoic acid ester, providing a versatile building block for various chemical and biological applications.
Propriétés
Formule moléculaire |
C14H12N4O3 |
|---|---|
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
ethyl 4-(7H-purin-6-yloxy)benzoate |
InChI |
InChI=1S/C14H12N4O3/c1-2-20-14(19)9-3-5-10(6-4-9)21-13-11-12(16-7-15-11)17-8-18-13/h3-8H,2H2,1H3,(H,15,16,17,18) |
Clé InChI |
BCCVGDAOYUQASK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



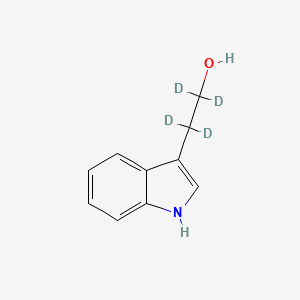
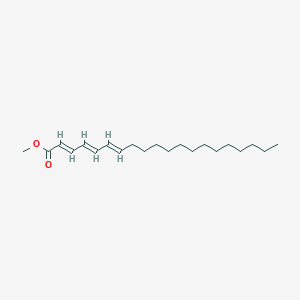
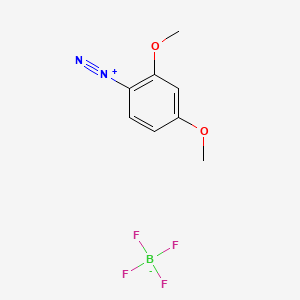
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
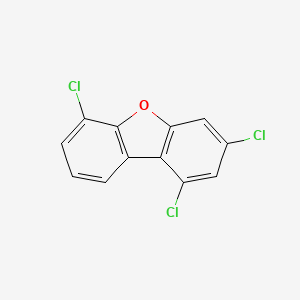
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
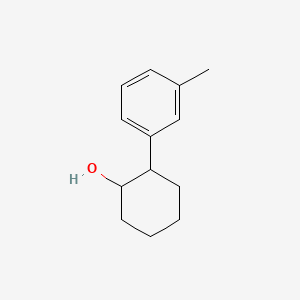
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
